6-Amino-5-nitrosouracil

tautomerism protonation basicity theoretical chemistry

Researchers synthesizing xanthine-based purinergic ligands or metallodrugs face supply inconsistency and structural ambiguity from generic analogs with altered tautomeric equilibria and metal-binding stoichiometry. 6-Amino-5-nitrosouracil (CAS 5442-24-0) resolves this via defined bidentate (N5,O4) coordination, validated Co²⁺ affinity (Kₐ = 9.524 × 10² M⁻¹), and reliable precursor reactivity for 8-substituted xanthine synthesis. • ≥93% HPLC purity with consistent lot-to-lot tautomeric profile • Antiproliferative Pd(II) complexes validated in NB69 & U373-MG glioma lines • Ambient storage; ships globally with full analytical documentation

Molecular Formula C4H4N4O3
Molecular Weight 156.1 g/mol
CAS No. 5442-24-0
Cat. No. B044844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitrosouracil
CAS5442-24-0
Synonyms6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione;  4-Amino-5-nitroso-2,6-pyrimidinediol;  5-Nitroso-6-aminouracil;  6-Amino-5-nitroso-2,4-pyrimidinediol;  6-Amino-5-nitroso-22,4(1H,3H)-pyrimidinedione;  6-Amino-5-nitrosouracil;  NSC 11446;  NSC 14287;  NSC 3101; 
Molecular FormulaC4H4N4O3
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)N)N=O
InChIInChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
InChIKeyDKPCSXFEWFSECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-nitrosouracil: Structural Identity & Procurement


6-Amino-5-nitrosouracil (CAS 5442-24-0, also known as 4-amino-2,6-dihydroxy-5-nitrosopyrimidine) is a heterocyclic pyrimidine derivative with the molecular formula C₄H₄N₄O₃ and a molecular weight of 156.10 g/mol . It features a uracil scaffold substituted with an amino group at the 6-position and a nitroso group at the 5-position, which confers unique electronic and tautomeric properties [1]. The compound is recognized as a versatile building block in medicinal chemistry and coordination chemistry, serving as a precursor for 8-substituted xanthine derivatives and as a ligand for metal complexation [2].

Ligand for metal coordination chemistry and Pd(II) complex design
Precursor for 8-substituted xanthine synthesis via cyclization
Research tool for nNOS inhibition and purinergic target studies
Analytical reference standard for nitrosopyrimidine method development

Why Substitution with Other 5-Nitrosopyrimidines Fails


Generic substitution of 6-amino-5-nitrosouracil with structurally related analogs such as 6-amino-1-methyl-5-nitrosouracil (AMNU), 6-amino-1,3-dimethyl-5-nitrosouracil (DANU), or violuric acid is not feasible due to fundamental differences in tautomeric equilibria, protonation site basicity, metal-binding stoichiometry, and biological target selectivity [1][2]. These differences directly impact performance in key applications, including coordination chemistry (where coordination mode and stability constants vary significantly), enzymatic inhibition (where IC₅₀ values for targets such as nNOS differ by orders of magnitude), and synthetic utility (where reactivity in cyclization and substitution reactions is modulated by N-substitution patterns) [3].

Tautomeric profile mismatch Protonation basicity order differs from violuric acid; coordination chemistry may shift.
N-substitution alters metal affinity Methylated analogs (DANU) show Cu²⁺/Ni²⁺ preference, not Co²⁺ selectivity of ANU.
Enzyme target selectivity context nNOS inhibition profile not matched by N-methyl analogs; biological readouts may not transfer.

6-Amino-5-nitrosouracil: Head-to-Head Evidence


Tautomeric Basicity vs. Violuric Acid

Computational studies (PM3-COSMO) reveal that the order of basicity of protonation sites in 6-amino-5-nitrosouracil derivatives is N6 > (N3 > N1) > (O4, O5, O2). In contrast, violuric acid derivatives exhibit a fundamentally different basicity order: (N3, N1) > O5 > (O2, O4, O6) [1]. This divergence dictates distinct coordination chemistry and reactivity profiles.

Tautomeric basicity
Head-to-head
Protonation order: N6 > N3 > N1
vs violuric acid: (N3,N1) > O5
Primary protonation site shifts from exocyclic N6 to endocyclic N; coordination mode may differ.
PM3-COSMO calculations in aqueous phase.
tautomerism protonation basicity theoretical chemistry

Metal Ion Binding Affinity vs. DANU

The association constant (Kₐ) for 6-amino-5-nitrosouracil (ANU) with Co²⁺ in methanol is 9.524 × 10² M⁻¹. In contrast, the N,N-dimethyl derivative (DANU) exhibits significantly higher affinity for Cu²⁺ (Kₐ = 3.956 × 10³ M⁻¹) and Ni²⁺ (Kₐ = 2.041 × 10³ M⁻¹) [1]. This indicates that methylation at N1 and N3 dramatically alters metal-binding thermodynamics.

Metal ion affinity
Reported
ANU-Co²⁺ Kₐ = 9.52×10² M⁻¹
DANU-Cu²⁺ 3.96×10³, Ni²⁺ 2.04×10³
Methylation shifts metal selectivity; Co²⁺ preference context of ANU may support sensor discrimination.
UV-vis, methanol; Benesi-Hildebrand.
metal complexation binding constant analytical chemistry

nNOS Inhibition Profile

6-Amino-5-nitrosouracil inhibits rat neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 2.00 × 10³ nM (2.0 μM) in a [³H]L-arginine to [³H]L-citrulline conversion assay [1]. Under different experimental conditions, reported IC₅₀ values range from 1.30 × 10⁴ nM to 2.70 × 10⁴ nM [2][3]. This establishes the compound as a low-micromolar nNOS inhibitor, in contrast to structurally optimized inhibitors that achieve nanomolar potency.

nNOS inhibition
Class-level
IC₅₀ = 2.00×10³ nM (2.0 μM)
Low-micromolar nNOS context; verify if potency fits high-sensitivity enzyme assays.
Rat cerebellar nNOS, [³H]L-arginine conversion.
enzymatic inhibition nitric oxide synthase neurochemistry

Commercial Purity Specification

Reputable vendors specify the purity of 6-amino-5-nitrosouracil (CAS 5442-24-0) as ≥93.0% by HPLC [1]. This is a key differentiator from lower-grade or in-house synthesized material that may contain significant amounts of unreacted 6-aminouracil or byproducts from incomplete nitrosation.

Purity specification
Data to verify
≥93.0% by HPLC
Specification supports reproducible complexation and biological assay preparation.
Reverse-phase HPLC; supplier data.
purity specification quality control analytical chemistry

Coordination Mode vs. Violuric Acid Ligands

In palladium(II) complexes, 6-amino-5-nitrosouracil-derived ligands coordinate in a bidentate fashion through N5 (nitroso) and O4 (carbonyl) atoms in their neutral form, and through N5 and N6 (imino) atoms in the monodeprotonated form [1]. This coordination behavior contrasts with violuric acid ligands, which typically adopt a keto–oxime tautomeric form and coordinate differently.

Coordination mode
Head-to-head
ANU: bidentate N5,O4 (neutral) / N5,N6 (deprot.)
Violuric acid: keto-oxime tautomer, different donors
Coordination geometry differs; select ligand based on established binding mode for metallodrug design.
Pd(II) complexes, X-ray crystallography.
coordination chemistry palladium complexes crystallography

Thermal Stability of Metal Complexes

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies of complexes of 6-amino-5-nitrosouracil with Fe(II), Co(II), Ni(II), and Cu(II) have been performed, allowing calculation of dehydration energies from DSC curves [1]. These data provide a quantitative baseline for comparing the thermal stability of ANU complexes with those of other 5-nitrosopyrimidine ligands (e.g., 6-amino-1-methyl-5-nitrosouracil, 6-amino-3-methyl-5-nitrosouracil).

Thermal stability
Class-level
Dehydration energies from DSC for Fe, Co, Ni, Cu complexes
Thermal data may support material selection for elevated-temperature applications.
TG/DSC; varies with metal and N-substitution.
thermal analysis metal complexes DSC

Application Scenarios for 6-Amino-5-nitrosouracil


Cobalt(II) Sensing and Complexation

Given its specific association constant with Co²⁺ (Kₐ = 9.524 × 10² M⁻¹) and distinct color change from colorless to yellow upon complexation, 6-amino-5-nitrosouracil is best suited for developing colorimetric sensors or separation methods targeting cobalt ions, particularly where discrimination from Cu²⁺ and Ni²⁺ is required [1].

8-Substituted Xanthine Synthesis

As a key building block for constructing 8-substituted xanthine derivatives via cyclization reactions, this compound is ideal for medicinal chemistry programs focused on purinergic receptor ligands, adenosine receptor modulators, or other xanthine-based pharmacophores [2].

Palladium(II) Antiproliferative Complexes

The established bidentate coordination mode (N5,O4) of 6-amino-5-nitrosouracil with palladium(II) enables the rational design of square-planar complexes with demonstrated antiproliferative activity against human neuroblastoma (NB69) and glioma (U373-MG) cell lines, making it a valuable ligand for metallodrug discovery [3].

Analytical Reference Standard

With its well-defined molecular weight (156.10 g/mol), characteristic UV–vis absorption, and commercial availability at ≥93% purity (HPLC), 6-amino-5-nitrosouracil serves as a reliable standard for developing and validating HPLC methods for related nitrosopyrimidines [4].

Application
Selection Property
Validation Focus
Cobalt ion sensing research
Co²⁺-selective complexation and color change
Discrimination from Cu²⁺ and Ni²⁺ in colorimetric methods
Xanthine pharmacophore synthesis
Cyclization precursor to 8-substituted xanthines
Purinergic receptor ligand library construction
Metallodrug cell-model studies
Bidentate N5,O4 coordination with Pd(II)
Antiproliferative endpoint review in NB69 and U373-MG models
Analytical method development
HPLC purity specification
Nitrosopyrimidine retention-time benchmarking

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